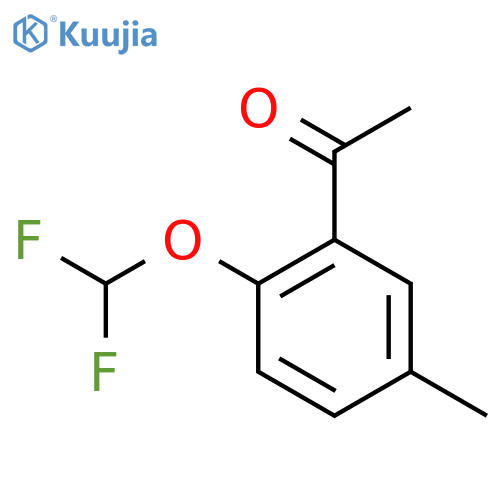Cas no 571158-90-2 (1-2-(difluoromethoxy)-5-methylphenylethan-1-one)

571158-90-2 structure
商品名:1-2-(difluoromethoxy)-5-methylphenylethan-1-one
1-2-(difluoromethoxy)-5-methylphenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[2-(Difluoromethoxy)-5-methylphenyl]ethanone
- Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI)
-
- 1-2-(difluoromethoxy)-5-methylphenylethan-1-one
-
1-2-(difluoromethoxy)-5-methylphenylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-1g |
1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |
571158-90-2 | 95% | 1g |
¥19278.00 | 2024-05-08 | |
| Enamine | EN300-04857-0.25g |
1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |
571158-90-2 | 93% | 0.25g |
$353.0 | 2023-10-28 | |
| Aaron | AR00ETVO-2.5g |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 95% | 2.5g |
$1949.00 | 2025-02-14 | |
| 1PlusChem | 1P00ETNC-500mg |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 93% | 500mg |
$751.00 | 2023-12-16 | |
| 1PlusChem | 1P00ETNC-1g |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 93% | 1g |
$945.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-50mg |
1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |
571158-90-2 | 95% | 50mg |
¥4183.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-2.5g |
1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |
571158-90-2 | 95% | 2.5g |
¥32731.00 | 2024-05-08 | |
| Aaron | AR00ETVO-250mg |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 95% | 250mg |
$511.00 | 2025-02-14 | |
| Enamine | EN300-04857-0.05g |
1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |
571158-90-2 | 93% | 0.05g |
$166.0 | 2023-10-28 | |
| Enamine | EN300-04857-0.1g |
1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |
571158-90-2 | 93% | 0.1g |
$248.0 | 2023-10-28 |
1-2-(difluoromethoxy)-5-methylphenylethan-1-one 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
571158-90-2 (1-2-(difluoromethoxy)-5-methylphenylethan-1-one) 関連製品
- 127842-55-1(1-[2-(difluoromethoxy)phenyl]ethan-1-one)
- 220227-93-0(2-(Trifluoromethoxy)acetophenone)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
